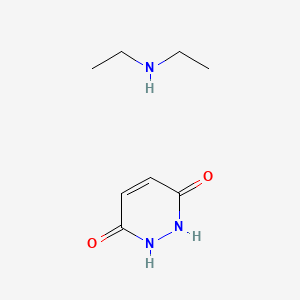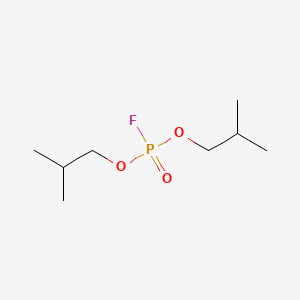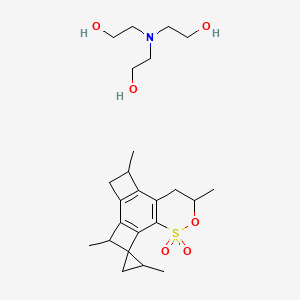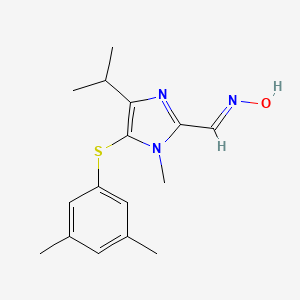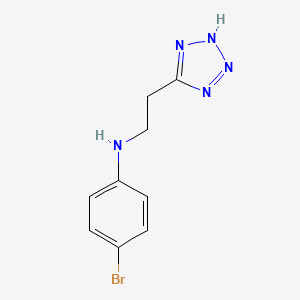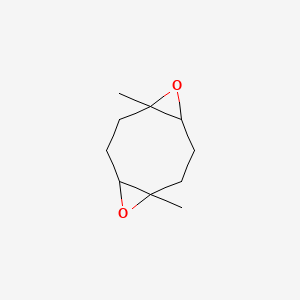
1,6-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 289-242-8, also known as 2,2,4-trimethylpentane, is a chemical compound that belongs to the class of alkanes. It is a branched-chain alkane with the molecular formula C8H18. This compound is commonly used as a reference standard in the octane rating scale for fuels, particularly gasoline. Its high octane number makes it an important component in the formulation of high-performance fuels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,4-trimethylpentane can be synthesized through various methods, including the catalytic hydrogenation of isooctene. The reaction typically involves the use of a metal catalyst such as platinum or palladium under high pressure and temperature conditions. Another method involves the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst like sulfuric acid or hydrofluoric acid.
Industrial Production Methods
In industrial settings, 2,2,4-trimethylpentane is produced primarily through the alkylation process. This process involves the reaction of isobutane with isobutylene in the presence of an acid catalyst. The reaction is carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-trimethylpentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Substitution: It can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. The reaction typically occurs under acidic or basic conditions.
Substitution: Halogenation reactions often use halogen gases like chlorine or bromine, and the reaction is usually initiated by ultraviolet light or heat.
Major Products Formed
Oxidation: The major products are carbon dioxide and water.
Substitution: The major products are halogenated derivatives of 2,2,4-trimethylpentane, such as 2-chloro-2,4,4-trimethylpentane.
Aplicaciones Científicas De Investigación
2,2,4-trimethylpentane has several scientific research applications, including:
Chemistry: It is used as a reference standard in the determination of octane ratings for fuels.
Biology: It is used as a solvent in various biological assays and experiments.
Medicine: It is used in the formulation of certain pharmaceutical products.
Industry: It is used as a component in high-performance fuels and as a solvent in industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2,4-trimethylpentane primarily involves its role as a fuel component. It enhances the combustion efficiency of gasoline by increasing the octane rating, which helps prevent engine knocking. The molecular structure of 2,2,4-trimethylpentane allows it to burn more smoothly and efficiently in internal combustion engines, leading to better engine performance and reduced emissions.
Comparación Con Compuestos Similares
Similar Compounds
n-Octane: A straight-chain alkane with the same molecular formula (C8H18) but different structural arrangement.
Isooctane: Another branched-chain alkane with a similar structure but different branching pattern.
Uniqueness
2,2,4-trimethylpentane is unique due to its high octane rating, which makes it an ideal reference standard for fuel performance. Its branched structure contributes to its stability and resistance to knocking, setting it apart from other alkanes with similar molecular formulas.
Propiedades
Número CAS |
86555-58-0 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
1,6-dimethyl-5,10-dioxatricyclo[7.1.0.04,6]decane |
InChI |
InChI=1S/C10H16O2/c1-9-5-3-8-10(2,12-8)6-4-7(9)11-9/h7-8H,3-6H2,1-2H3 |
Clave InChI |
FGJCSCMULIGNRD-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C(O3)(CCC1O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




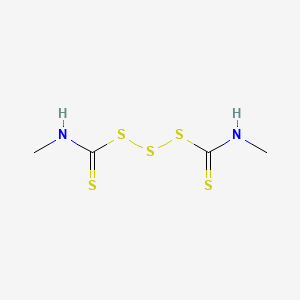
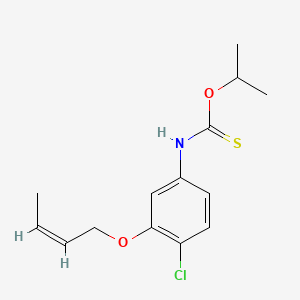
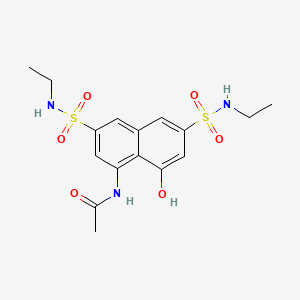
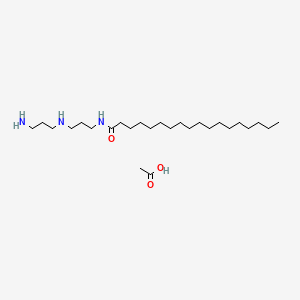
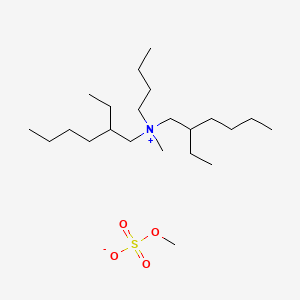
![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)
![N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide](/img/structure/B12688846.png)
